3-Methyl-1-pyridin-3-yl-but-2-en-1-one
Description
3-Methyl-1-pyridin-3-yl-but-2-en-1-one is a pyridine-derived enone compound characterized by a conjugated α,β-unsaturated ketone system (but-2-en-1-one backbone) with a pyridin-3-yl group at position 1 and a methyl substituent at position 3 (Figure 1). This structure confers unique electronic properties due to the electron-withdrawing pyridine ring and the conjugation across the enone system, making it relevant in synthetic chemistry for Michael additions or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-methyl-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-7H,1-2H3 |
InChI Key |
LSVAYKSXGPEZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares 3-Methyl-1-pyridin-3-yl-but-2-en-1-one with three structurally related pyridine derivatives from the Catalog of Pyridine Compounds and a crystallographically characterized analog from Structure Reports :
Key Observations :
- Substituent Effects : The target compound lacks polar groups like amines or fluorine, resulting in lower polarity compared to analogs in rows 2–4. This influences solubility and intermolecular interactions.
- Conjugation: All compounds feature conjugated systems (enone or aromatic pyridine), but the presence of electron-donating groups (e.g., methoxy in row 3) or electron-withdrawing groups (e.g., fluorine in row 4) modulates electronic properties.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystal engineering and solubility, vary significantly:
- (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one : The amine group facilitates N–H···O and N–H···N hydrogen bonds, forming a 2D network. This contrasts with the target compound, which lacks H-bond donors, leading to weaker van der Waals-dominated packing .
- Fluorinated Analog : The fluorine atom and oxime group enable C–F···H and O–H···N interactions, enhancing crystal stability.
Graph set analysis (as per Etter’s formalism ) would classify these interactions into motifs like R₂²(8) for amine-mediated H-bonds in , whereas the target compound may exhibit simpler C(6) chains via C–H···O contacts.
Research Findings and Methodological Insights
- Crystallographic Studies: The structure of (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one was resolved using SHELX software , highlighting the utility of this tool in elucidating enone conformations and H-bond networks.
- Synthetic Utility : Pyridine derivatives with silyl ethers (e.g., row 4) are often intermediates in protected alcohol synthesis, whereas the target compound’s simpler structure favors catalytic applications .
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